molecular formula C14H26N2O2 B13340125 tert-Butyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate

tert-Butyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate

Cat. No.: B13340125
M. Wt: 254.37 g/mol
InChI Key: XPNULVUYKCFFOY-UHFFFAOYSA-N
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Description

tert-Butyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate is a synthetic organic compound with the molecular formula C13H24N2O2. It is known for its unique spirocyclic structure, which consists of a spiro-connected azaspiro nonane ring system. This compound is often used in various chemical and pharmaceutical research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures.

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted carbamates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (7-azaspiro[3.5]nonan-2-yl)carbamate
  • tert-Butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate
  • tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate

Uniqueness

tert-Butyl ((7-azaspiro[3.5]nonan-2-yl)methyl)carbamate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl N-(7-azaspiro[3.5]nonan-2-ylmethyl)carbamate

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-11-8-14(9-11)4-6-15-7-5-14/h11,15H,4-10H2,1-3H3,(H,16,17)

InChI Key

XPNULVUYKCFFOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC2(C1)CCNCC2

Origin of Product

United States

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